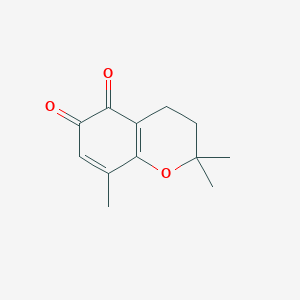
2,2,8-Trimethyl-3,4-dihydro-2H-1-benzopyran-5,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,8-Trimethyl-3,4-dihydro-2H-1-benzopyran-5,6-dione is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,8-Trimethyl-3,4-dihydro-2H-1-benzopyran-5,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,8-trimethyl-3,4-dihydro-2H-1-benzopyran with an oxidizing agent to introduce the dione functionality at the 5,6-positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,8-Trimethyl-3,4-dihydro-2H-1-benzopyran-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dione to corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzopyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diols .
Applications De Recherche Scientifique
2,2,8-Trimethyl-3,4-dihydro-2H-1-benzopyran-5,6-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,2,8-Trimethyl-3,4-dihydro-2H-1-benzopyran-5,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylchroman: Another benzopyran derivative with similar structural features.
Hydrocoumarin: A related compound with a lactone ring instead of the dione functionality.
Uniqueness
2,2,8-Trimethyl-3,4-dihydro-2H-1-benzopyran-5,6-dione is unique due to its specific substitution pattern and the presence of the dione functionality, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
67120-55-2 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
2,2,8-trimethyl-3,4-dihydrochromene-5,6-dione |
InChI |
InChI=1S/C12H14O3/c1-7-6-9(13)10(14)8-4-5-12(2,3)15-11(7)8/h6H,4-5H2,1-3H3 |
Clé InChI |
ZGOWEIMPACTYCI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C(=O)C2=C1OC(CC2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline](/img/structure/B14478336.png)
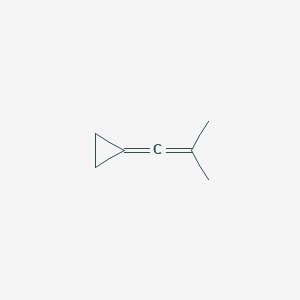
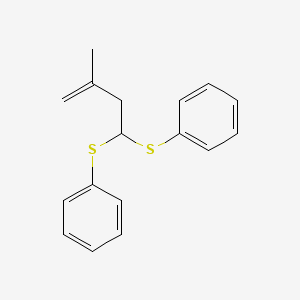
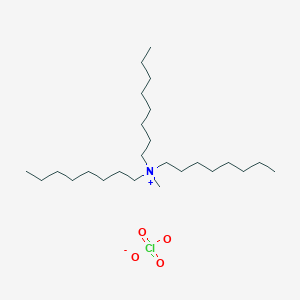
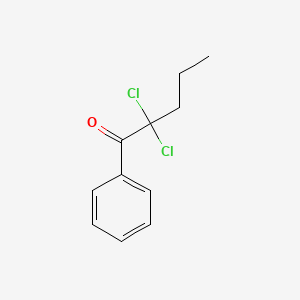
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478372.png)
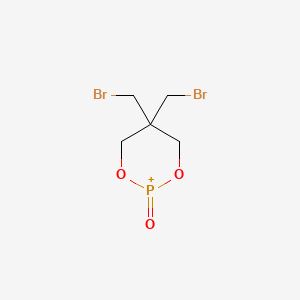
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478380.png)

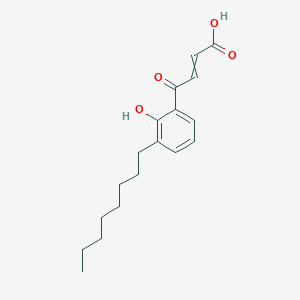
![1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole](/img/structure/B14478392.png)
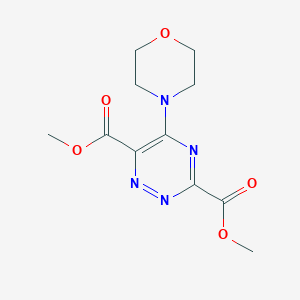

![2-Amino-2-oxo-N-[(prop-2-yn-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14478412.png)
